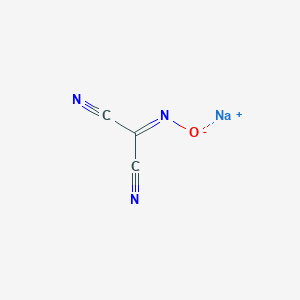

(羟亚氨基)丙二腈钠盐

描述

(Hydroxyimino)malononitrile sodium salt is a chemical compound that can be derived from malononitrileoxime through nucleophilic addition reactions. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds has been explored through the nucleophilic addition of different amines to malononitrileoxime. For instance, hydroxylamine, methoxylamine, and hydrazine have been reported to react with malononitrileoxime, yielding products such as cyanoacetamidoxime, 3-amino-2,3-hydroxyiminopropionitrile monohydrate, and 3,5-diaminopyrazolone-4-oxime monohydrate . These reactions demonstrate the reactivity of malononitrileoxime with nucleophiles, which could be extrapolated to the synthesis of (hydroxyimino)malononitrile sodium salt.

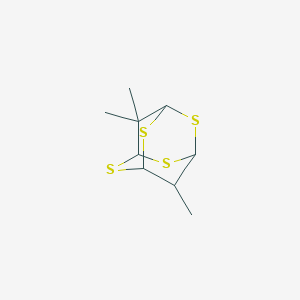

Molecular Structure Analysis

The molecular structure of compounds derived from malononitrileoxime has been characterized using single-crystal X-ray diffraction data. This technique provides detailed information about the arrangement of atoms within a molecule and can be used to infer the structure of (hydroxyimino)malononitrile sodium salt. The products from the nucleophilic addition reactions exhibit specific bonding patterns and molecular geometries that are indicative of their reactivity and stability .

Chemical Reactions Analysis

The chemical reactivity of malononitrileoxime derivatives is significant, as evidenced by their exothermic decomposition properties. The heats of decomposition for these compounds range from 500 to 1500 kJ mol(-1), suggesting that they are energetic materials. This property might also be relevant for (hydroxyimino)malononitrile sodium salt, indicating potential uses in applications that require materials with high energy content .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (hydroxyimino)malononitrile sodium salt are not detailed in the provided papers, the properties of similar compounds can offer insights. For example, the solubility, melting point, and stability of the compound could be inferred from the known properties of its derivatives. The exothermic decomposition and potential energetic nature of these compounds also suggest that (hydroxyimino)malononitrile sodium salt may possess similar characteristics .

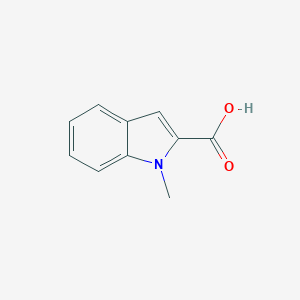

In another study, the electrochemical synthesis of spirooxindoles with a functionalized indole-pyrano[3,2-c]quinoline scaffold was achieved using malononitrile, among other reactants. This process highlights the versatility of malononitrile in electrocatalytic multicomponent reactions, which could be relevant for the synthesis and functionalization of (hydroxyimino)malononitrile sodium salt . The yields and current efficiency reported in this study provide a benchmark for the efficiency of such synthetic processes.

Relevant Case Studies

Although no specific case studies involving (hydroxyimino)malononitrile sodium salt are provided, the studies mentioned offer valuable insights into the types of reactions and applications that compounds derived from malononitrileoxime might be involved in. For instance, the electrocatalytic approach to synthesizing medicinally relevant scaffolds using malononitrile suggests potential pharmaceutical applications for (hydroxyimino)malononitrile sodium salt . Additionally, the energetic properties of malononitrileoxime derivatives could point to uses in materials science, particularly in the development of high-energy materials .

科学研究应用

- 用于氰基取代的聚酰胺和聚酰亚胺的合成和交联,在高温下表现出稳定性和高炭收率 (Mikroyannidis,1995)。

- 具有潜在的抗肿瘤作用,因为某些取代的丙二腈对可移植癌显示出生长迟滞 (Gal、Fung 和 Greenberg,1952)。

- 促进四氢苯并[b]吡喃和 3,4-二氢吡喃并[c]色烯衍生物的合成,在制药应用中有用 (Zolfigol、Bahrami-Nejad、Afsharnadery 和 Baghery,2016)。

- 参与吡喃香豆素的合成,展示了钨酸钠在有机合成中作为非氧化催化剂的应用 (Khodabakhshi 和 Baghernejad,2014)。

- 催化取代的 2-氨基-4H-色烯的形成,具有多种生物医学应用 (Elinson、Ryzhkov、Vereshchagin、Gorbunov 和 Egorov,2015)。

- 在苄基丙二腈与 3-(羟亚氨基)戊烷-2,4-二酮的氧化 C-O 偶联中发挥作用 (Krylov 和 Terent'ev,2015)。

- 可用于复杂有机化合物的电催化多组分合成 (Vereshchagin、Elinson、Zaimovskaya 和 Nikishin,2008)。

- 辅助绿色化学合成,β-TCP 转化为 Na 改性的羟基磷灰石就是一个例子 (Buvaneswari 和 Valsalan,2014)。

- 用于开发丙二腈检测的荧光探针,这对环境和健康监测很重要 (Gong 等,2021)。

安全和危害

While specific safety and hazard information for “(Hydroxyimino)malononitrile sodium salt” was not found in the search results, general safety measures for handling chemical substances include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

sodium;2-oxidoiminopropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HN3O.Na/c4-1-3(2-5)6-7;/h7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRWIIXCQITYDE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=N[O-])C#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3N3NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635427 | |

| Record name | Sodium [(1,3-dinitrilopropan-2-ylidene)amino]oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Hydroxyimino)malononitrile sodium salt | |

CAS RN |

19166-62-2 | |

| Record name | Sodium [(1,3-dinitrilopropan-2-ylidene)amino]oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

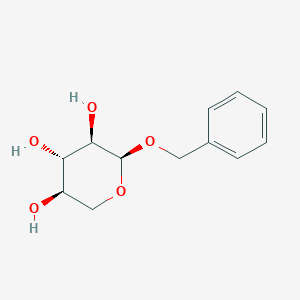

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)